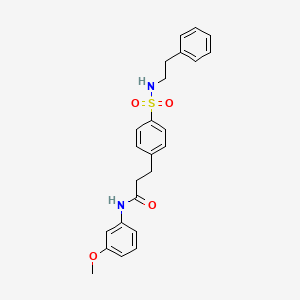
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as MTOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. In vivo studies have shown that this compound can reduce tumor growth in animal models and alleviate symptoms of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is its versatility. This compound can be easily synthesized and modified to suit different experimental needs. Additionally, this compound exhibits low toxicity and high stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the synthesis of new this compound derivatives and the exploration of their properties is an area of ongoing research.
Synthesemethoden
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is achieved by reacting m-tolyl hydrazine with ethyl acetoacetate in the presence of concentrated sulfuric acid. The second step involves the conversion of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to this compound by reacting it with phenylacetyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its antitumor, anti-inflammatory, and antimicrobial properties. In material science, this compound has been explored for its ability to act as a fluorescent probe and as a building block for the synthesis of organic materials. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in various samples.
Eigenschaften
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-5-7-13(10-11)16-19-17(22-20-16)14-8-3-4-9-15(14)18-12(2)21/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSQCPWEPUQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)


![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


